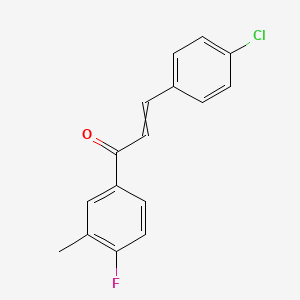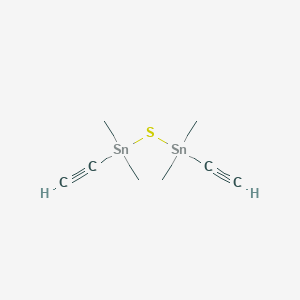
6-(Decanoylamino)-N-(2-sulfanylethyl)-1H-indole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Decanoylamino)-N-(2-sulfanylethyl)-1H-indole-4-carboxamide is a complex organic compound with a unique structure that includes an indole core, a decanoylamino group, and a sulfanylethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Decanoylamino)-N-(2-sulfanylethyl)-1H-indole-4-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the indole core, the introduction of the decanoylamino group, and the attachment of the sulfanylethyl group. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
6-(Decanoylamino)-N-(2-sulfanylethyl)-1H-indole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanylethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the carboxamide can be reduced to form amines.
Substitution: The indole core can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylethyl group can yield sulfoxides or sulfones, while reduction of the carboxamide group can produce primary or secondary amines.
科学的研究の応用
6-(Decanoylamino)-N-(2-sulfanylethyl)-1H-indole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of 6-(Decanoylamino)-N-(2-sulfanylethyl)-1H-indole-4-carboxamide involves its interaction with specific molecular targets. The indole core can bind to proteins and enzymes, modulating their activity. The sulfanylethyl group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. The decanoylamino group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes.
類似化合物との比較
Similar Compounds
- 6-(Octanoylamino)-N-(2-sulfanylethyl)-1H-indole-4-carboxamide
- 6-(Hexanoylamino)-N-(2-sulfanylethyl)-1H-indole-4-carboxamide
Uniqueness
6-(Decanoylamino)-N-(2-sulfanylethyl)-1H-indole-4-carboxamide is unique due to its longer decanoylamino chain, which can influence its biological activity and solubility. This structural difference can result in distinct interactions with molecular targets compared to its shorter-chain analogs.
特性
CAS番号 |
116336-84-6 |
|---|---|
分子式 |
C21H31N3O2S |
分子量 |
389.6 g/mol |
IUPAC名 |
6-(decanoylamino)-N-(2-sulfanylethyl)-1H-indole-4-carboxamide |
InChI |
InChI=1S/C21H31N3O2S/c1-2-3-4-5-6-7-8-9-20(25)24-16-14-18(21(26)23-12-13-27)17-10-11-22-19(17)15-16/h10-11,14-15,22,27H,2-9,12-13H2,1H3,(H,23,26)(H,24,25) |
InChIキー |
QLLOIUKQYUACKX-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC(=O)NC1=CC(=C2C=CNC2=C1)C(=O)NCCS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dimethyl 2,2'-[(propan-2-yl)phosphanediyl]diacetate](/img/structure/B14305882.png)

![6-[(2,5-Dihydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14305907.png)
![Benzene, [1-[[(1,1-dimethylethyl)thio]methyl]ethenyl]-](/img/structure/B14305915.png)
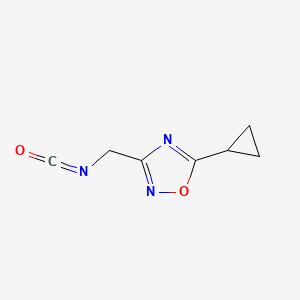
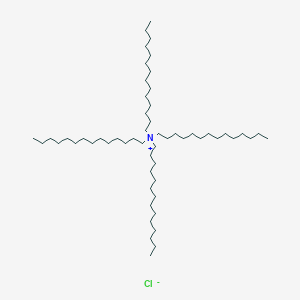

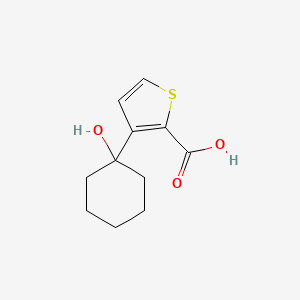
![[3-(Dimethylamino)-2-(pyridin-4-yl)prop-2-en-1-ylidene]propanedinitrile](/img/structure/B14305934.png)
![1-[1-Bromo-2,2-bis(methylsulfanyl)ethenyl]-4-methylbenzene](/img/structure/B14305939.png)

![4-[(3-Hydroxypropyl)carbamoyl]-2-methoxyphenyl acetate](/img/structure/B14305946.png)
